Caffeidine

Descripción general

Descripción

Caffeine is a natural stimulant most commonly found in tea, coffee, and cacao plants . It works by stimulating the brain and central nervous system, helping you stay alert and prevent the onset of tiredness . Caffeine is a bitter, white, crystalline powder .

Synthesis Analysis

In the tea and coffee plants, the main synthesis pathway of caffeine is a four-step sequence consisting of three methylation reactions and one nucleosidase reaction using xanthine as a precursor .

Molecular Structure Analysis

Caffeine is a methylxanthine that naturally occurs in several plants . It is related to theobromine in chocolate and the purine guanine .

Chemical Reactions Analysis

Caffeine is a base which can react with acids to form salts . A well-characterized salt of caffeine is caffeine salicylate formed by using salicylic acid .

Physical And Chemical Properties Analysis

Caffeine is a bitter white crystalline alkaloid . Its molecular weight is 194.19 g/mol .

Aplicaciones Científicas De Investigación

Central Nervous System Stimulation

Caffeine is known to stimulate the central nervous system . It acts as an antagonist of A1 and A2 adenosine receptors, promoting adrenaline release, increasing dopamine, noradrenalin, and glutamate levels .

Metabolism Alteration

Caffeine alters fat and carbohydrates metabolism in the human body by stimulating lipolysis, thanks to its ability to inhibit phosphodiesterase enzymes . It also mobilizes intracellular calcium stores .

Enhancement of Cognitive Performance

Caffeine in moderate doses (40-200 mg) acts within the brain to decrease fatigue, increase alertness, and decrease reaction time .

Appetite Suppression and Weight Management

Caffeine may decrease appetite and slightly reduce weight gain .

Mood Regulation

In moderate doses, caffeine has been associated with decreased risk of depression and suicide in some studies .

Laboratory Research

Caffeine is a versatile lab reagent with numerous applications across various scientific disciplines. Scientists use it widely in DNA and cellular research, where its stimulating properties help them investigate various molecular processes .

Mecanismo De Acción

Target of Action

Caffeidine, commonly known as caffeine, primarily targets the adenosine receptors in the central nervous system . It acts as an antagonist to all four subtypes of adenosine G-protein-coupled receptors (GPCRs), which are critical drug targets for treating heart failure, cancer, and neurological diseases . The effects of caffeine on alertness and combating drowsiness are specifically related to the antagonism of the A2a receptor .

Mode of Action

Caffeine interacts with its targets by blocking the binding of adenosine to the adenosine A1 receptor, which enhances the release of the neurotransmitter acetylcholine . Caffeine has a three-dimensional structure similar to that of adenosine, allowing it to bind and block its receptors . Additionally, caffeine increases cyclic AMP levels through nonselective inhibition of phosphodiesterase .

Biochemical Pathways

Caffeine affects several biochemical pathways. It stimulates metabolic rate by enhancing the breakdown of fat and raising thermogenesis, a process where the body generates heat and energy from digesting food . It can also enhance force production by mobilizing calcium stored in muscles, which is essential for muscle contraction .

Pharmacokinetics

Caffeine is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline . This metabolism is influenced by factors such as lifestyle (e.g., smoking), the effects of drug-caffeine interactions (e.g., medication metabolized via CYP1A2), and the effect of disease .

Result of Action

The molecular and cellular effects of caffeine’s action are diverse. It affects gene activity in neurons in a brain region called the hippocampus . After a learning task, animals that had received caffeine exhibited a larger boost in the activity of genes involved in processes such as memory formation than mice that hadn’t consumed caffeine . Caffeine also increases levels of the neurotransmitter dopamine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of caffeine. The majority of studies have found that caffeine adsorption is more efficient in an acidic or neutral environment . The pore structure of the adsorbent is another important factor that influences adsorption efficiency .

Safety and Hazards

While caffeine is generally thought to be safe in moderate amounts (i.e., ≤ 400 mg per day) in healthy adults , it is clearly not an innocuous compound and can cause significant toxicity and even lethality (i.e., most commonly via myocardial infarction or arrhythmia) if sufficient quantities are consumed .

Direcciones Futuras

Caffeine has been the subject of intense and in-depth research on the human organism regarding its health-promoting effects and possible beneficial effects on the performance of athletes . Recent advances in the development of novel nanocarrier-based formulations, to enhance the bioavailability of caffeine and its beneficial effects will be discussed .

Propiedades

IUPAC Name |

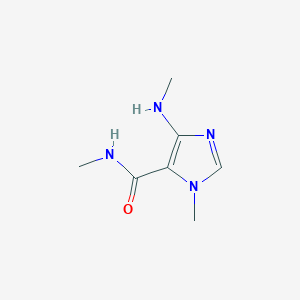

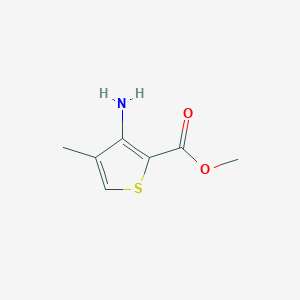

N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-8-6-5(7(12)9-2)11(3)4-10-6/h4,8H,1-3H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYXJOYPHLKLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N(C=N1)C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173862 | |

| Record name | Caffeidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caffeidine | |

CAS RN |

20041-90-1 | |

| Record name | Caffeidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020041901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAFFEIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT2A7LG4EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is caffeidine and how is it relevant to human health?

A1: Caffeidine (1-methyl-4-(methylamino)-5-(N-methylcarbamoyl)imidazole) is a product of caffeine's alkaline hydrolysis [, ]. While caffeine itself is not considered carcinogenic, caffeidine raises concerns due to its potential to form carcinogenic N-nitroso compounds upon nitrosation, particularly in the context of specific dietary habits [].

Q2: How does caffeidine contribute to the formation of carcinogenic compounds?

A2: Research indicates that caffeidine can undergo nitrosation under conditions mimicking those used to prepare salted tea common in Kashmir, India, a region with a high incidence of esophageal and gastric cancers []. This process leads to the formation of mononitrosocaffeidine (MNC), an asymmetric nitrosamine, and dinitrosocaffeidine (DNC), a N-nitrosamide [].

Q3: Can you elaborate on the carcinogenicity of MNC and DNC observed in animal models?

A4: Chronic oral administration of MNC in BD-IX rats primarily led to nasal cavity tumors, diagnosed as neuroepitheliomas and squamous cell carcinoma []. Conversely, DNC induced squamous cell carcinoma of the forestomach with frequent metastasis to the peritoneum []. These findings underline the distinct organ-specific carcinogenicity of these caffeidine-derived N-nitroso compounds.

Q4: What is known about the metabolic transformation of mononitrosocaffeidine (MNC)?

A5: Research suggests that MNC might be metabolically activated through enzymatic demethylation, leading to the formation of N,1-methyl-4(N-methyl-N-nitrosamino)-imidazole-5-carboxylic acid (MNIC) []. This metabolite is hypothesized to interact with cellular DNA and/or proteins, potentially contributing to carcinogenesis [].

Q5: Besides nitrosation, are there other chemical reactions caffeidine can undergo?

A6: Yes, caffeidine serves as a versatile building block in organic synthesis. It can undergo condensation reactions with α, β-unsaturated carboxylic acid derivatives, leading to the formation of imidazo[4, 5-e][1, 4]diazepine derivatives, some of which have shown promising arterial relaxing activities [].

Q6: How is caffeidine typically synthesized?

A7: Caffeidine is most commonly obtained through the alkaline hydrolysis of caffeine [, ]. This process can be controlled to optimize the yield of caffeidine. Additionally, the reaction conditions can influence the formation of other byproducts, such as caffeidine acid [, ].

Q7: Are there any analytical methods for the detection and quantification of caffeidine?

A8: While specific details on analytical methods for caffeidine are limited in the provided research, the synthesis and characterization of caffeidine nitrate offer a potential avenue []. This salt form could be explored as a reference standard for developing analytical techniques like high-performance liquid chromatography (HPLC) to detect and quantify caffeidine in various matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B195662.png)